4-(Pentan-3-YL)pyrrolidin-3-OL

Lipophilicity Physicochemical Properties Medicinal Chemistry

Challenge: Sourcing pyrrolidine scaffolds with precise stereochemistry and balanced lipophilicity (XLogP3 1.6) for CNS or GPCR programs. Solution: This chiral 1,3,4-trisubstituted pyrrolidine offers dual functional handles (alcohol, amine) and two stereogenic centers. - **Differentiation**: Avoids ΔlogP -0.65 vs. deoxygenated analogs; HBD=2, HBA=2; ideal for CCR5, NK3, or T-type calcium channel inhibitor SAR. - **Supply**: Both racemate (CAS 1822613-98-8) and rac-(3R,4S) (CAS 1242166-64-8) available. Ship ambient, 98%+ purity.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13243379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentan-3-YL)pyrrolidin-3-OL
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC(CC)C1CNCC1O
InChIInChI=1S/C9H19NO/c1-3-7(4-2)8-5-10-6-9(8)11/h7-11H,3-6H2,1-2H3
InChIKeyPDQDCPLHPIACMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentan-3-yl)pyrrolidin-3-ol: Chiral Pyrrolidine Building Block


4-(Pentan-3-yl)pyrrolidin-3-ol (CAS: 1822613-98-8) is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and a branched pentan-3-yl substituent at the 4-position of the saturated five-membered nitrogen heterocycle [1]. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, this compound contains two stereogenic centers, yielding four possible stereoisomers with distinct configurational profiles . The compound exists as a racemic mixture (CAS: 1822613-98-8) and as a defined stereoisomer rac-(3R,4S)-4-(pentan-3-yl)pyrrolidin-3-ol (CAS: 1242166-64-8), enabling researchers to select the appropriate stereochemical form for their specific applications [2]. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—combining a hydrogen bond-donating hydroxyl with a lipophilic branched alkyl chain (computed XLogP3 = 1.6)—creates a distinctive physicochemical profile that influences solubility, membrane permeability, and target recognition [3].

Chiral pyrrolidine scaffold with two stereogenic centers
Racemic mixture and defined (3R,4S) diastereomer forms available
Privileged scaffold for medicinal chemistry derivatization
Balanced lipophilic and hydrogen-bonding profile for stereochemical SAR

Why Generic Substitution Fails for 4-(Pentan-3-yl)pyrrolidin-3-ol


Generic substitution of 4-(Pentan-3-yl)pyrrolidin-3-ol with simpler pyrrolidine analogs is fundamentally compromised by two interdependent structural features that govern biological and chemical performance. First, the specific 4-position pentan-3-yl branching architecture directly modulates lipophilicity and target complementarity: comparative computational analysis reveals that 3-(pentan-3-yl)pyrrolidine (lacking the 3-hydroxyl group) exhibits an estimated logP of 2.45 versus 1.8 for 4-(pentan-3-yl)pyrrolidin-3-ol, a difference that translates to measurable variations in solubility and membrane permeability . Second, the compound's two stereogenic centers create a stereochemical landscape where the racemic mixture (CAS: 1822613-98-8) and the defined rac-(3R,4S) diastereomer (CAS: 1242166-64-8) represent fundamentally different molecular entities with distinct three-dimensional architectures, a critical consideration given that 1,3,4-trisubstituted pyrrolidine-based inhibitors demonstrate stereochemistry-dependent binding to receptors such as CCR5 [1]. Substituting with a compound lacking the 3-hydroxyl group eliminates key hydrogen bonding capacity (hydrogen bond donor count reduces from 2 to 1), while altering the 4-position alkyl chain to a linear or less-branched variant changes steric bulk and conformational preferences, both of which are known to impact activity in pyrrolidine-based pharmacophores [2].

3-OH removal
Deoxygenated analogs lose a hydrogen bond donor and shift lipophilicity, altering target interaction and solubility profiles.
Alkyl chain variation
Linear or less-branched 4-alkyl groups change steric bulk and conformational preferences, potentially reducing hydrophobic pocket complementarity.
Undefined stereochemistry
Racemic mixture vs. defined diastereomer: stereochemical differences may not transfer for structure-activity relationship studies requiring defined chirality.

Differentiation Evidence for 4-(Pentan-3-yl)pyrrolidin-3-ol


Lipophilicity Comparison vs Deoxygenated Analog

4-(Pentan-3-yl)pyrrolidin-3-ol demonstrates substantially lower lipophilicity compared to its deoxygenated analog 3-(pentan-3-yl)pyrrolidine. This difference arises from the presence of the hydrogen bond-donating 3-hydroxyl group, which increases polarity and reduces logP. The quantified difference is critical for predicting solubility, passive membrane permeability, and potential off-target partitioning .

Lipophilicity shift
Class-level
Estimated logP 1.8 vs. 2.45 (Δ −0.65)
Lower logP increases polarity, affecting membrane permeability and assay partitioning.
Computational estimate; experimental validation recommended.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Donor Capacity vs Deoxygenated Analog

The presence of the 3-hydroxyl group in 4-(Pentan-3-yl)pyrrolidin-3-ol confers two hydrogen bond donor sites compared to one for the comparator 3-(pentan-3-yl)pyrrolidine, which lacks the hydroxyl functionality. This difference directly impacts the compound's ability to engage in directional intermolecular interactions with biological targets, solvents, and chromatographic stationary phases [1].

H-Bond donor shift
Reported
HBD count: 2 vs. 1 (+1 donor)
Additional HBD enables stronger polar interactions with acceptor groups.
PubChem computed properties; influences solubility and chromatographic retention.
Hydrogen Bonding Molecular Recognition Drug Design

Stereochemical Identity: Racemic vs Defined Diastereomer

4-(Pentan-3-yl)pyrrolidin-3-ol is available in two distinct stereochemical forms: the racemic mixture containing all four stereoisomers (CAS: 1822613-98-8; undefined stereocenters = 2) and the defined rac-(3R,4S) diastereomer (CAS: 1242166-64-8; defined stereocenters = 2) [1][2]. In the context of pyrrolidine-based pharmacophores, stereochemistry is a proven determinant of biological activity, as demonstrated by 3D-QSAR studies of 1,3,4-trisubstituted pyrrolidine CCR5 inhibitors where stereochemical configuration significantly influences receptor binding [3].

Stereochemical forms
Reported
Racemic CAS 1822613-98-8 & rac-(3R,4S) CAS 1242166-64-8
Defined diastereomer enables stereochemical SAR; racemate supports initial screening.
Stereochemistry influences receptor binding per reported 3D-QSAR.
Stereochemistry Asymmetric Synthesis Chiral Resolution

Application Scenarios for 4-(Pentan-3-yl)pyrrolidin-3-ol


Stereoselective Synthesis & Chiral Building Block

The availability of both the racemic mixture (CAS: 1822613-98-8) and the defined rac-(3R,4S) diastereomer (CAS: 1242166-64-8) makes 4-(Pentan-3-yl)pyrrolidin-3-ol a versatile chiral building block for asymmetric synthesis [1][2]. Researchers can employ the racemic mixture for initial methodology development and reaction condition screening, then transition to the defined diastereomer for stereocontrolled construction of complex molecular architectures. The pyrrolidine scaffold's established role in bioactive molecules—including CCR5 antagonists, neurokinin-3 receptor antagonists, and T-type calcium channel inhibitors—provides a validated framework for derivative exploration [3][4]. The compound's two stereogenic centers and functional handles (secondary amine, secondary alcohol) enable diverse derivatization strategies including N-alkylation, O-acylation, and oxidation/reduction sequences.

SAR Studies of 1,3,4-Trisubstituted Pyrrolidines

4-(Pentan-3-yl)pyrrolidin-3-ol serves as a strategic core scaffold for systematic SAR exploration of 1,3,4-trisubstituted pyrrolidine pharmacophores, a class with demonstrated activity against CCR5 and other therapeutically relevant targets [1]. The 4-position pentan-3-yl group provides a lipophilic anchor (XLogP3 = 1.6) that can be systematically varied to probe hydrophobic pocket complementarity, while the 3-hydroxyl group (hydrogen bond donor count = 2) offers a polar interaction site for hydrogen bonding analysis [2]. The two stereogenic centers allow stereochemical SAR investigations, as 3D-QSAR studies have established that stereochemistry significantly influences binding affinity in related pyrrolidine-based inhibitors [1]. The compound's physicochemical differentiation from simpler analogs (ΔlogP = -0.65 vs. deoxygenated comparator) provides a measurable baseline for assessing the impact of lipophilicity modifications on activity and selectivity .

Lead Optimization & Fragment-Based Drug Discovery

In lead optimization campaigns, 4-(Pentan-3-yl)pyrrolidin-3-ol offers a balanced physicochemical profile—moderate lipophilicity (XLogP3 = 1.6) combined with hydrogen bonding capacity (HBD = 2, HBA = 2)—that aligns with drug-like property guidelines [1]. This profile distinguishes it from more lipophilic pyrrolidine analogs lacking the 3-hydroxyl group (e.g., 3-(pentan-3-yl)pyrrolidine, estimated logP = 2.45), which may exhibit excessive lipophilicity-associated liabilities including poor aqueous solubility and increased promiscuous binding [2]. The compound's molecular weight (157.25 g/mol) and topological polar surface area (32.3 Ų) fall within favorable ranges for CNS penetration and oral bioavailability. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with demonstrated utility across diverse target classes including G-protein-coupled receptors (CCR5, NK3), ion channels (Cav3.1/Cav3.2), and enzymes [3][4].

Application
Selection Property
Validation Focus
Stereoselective synthesis
Chiral building block with available (3R,4S) diastereomer
Enantiomer-attribution review, stereochemical-control validation
1,3,4-Trisubstituted pyrrolidine SAR
Balanced lipophilic/hydrogen-bonding scaffold
Lipophilicity-activity relationship analysis, stereochemical SAR
Lead optimization & FBDD
Drug-like profile (moderate logP, MW, TPSA)
CNS penetration potential, promiscuity reduction assessment

Technical Documentation Hub

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